[1-[(4-Chlorophenyl)methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol
Overview
Description
[1-[(4-Chlorophenyl)methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group, an oxanyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Chlorophenyl)methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the piperidine ring with a chlorophenylmethyl halide under basic conditions.
Attachment of the Oxanyl Group: The oxanyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the methanol group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-[(4-Chlorophenyl)methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new medications.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [1-[(4-Chlorophenyl)methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the oxanyl and methanol groups could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-[(4-Chlorophenyl)methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol: shares similarities with other piperidine derivatives, such as:
Uniqueness
The presence of both the oxanyl and methanol groups in this compound distinguishes it from other similar compounds. These groups confer unique chemical reactivity and potential biological activity, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]-4-(oxan-2-ylmethyl)piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO2/c20-17-6-4-16(5-7-17)14-21-10-8-19(15-22,9-11-21)13-18-3-1-2-12-23-18/h4-7,18,22H,1-3,8-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLMBWRIMPBXMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC2(CCN(CC2)CC3=CC=C(C=C3)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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